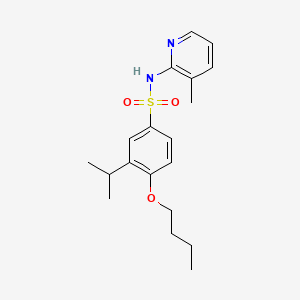![molecular formula C20H24N2O4 B13367656 Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features a unique adamantyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group, known for its rigidity and bulkiness, imparts unique properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then coupled with a benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学研究应用
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
作用机制
The mechanism by which Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Methyl 2-(formylamino)benzoate: Lacks the adamantyl group, resulting in different chemical and biological properties.
Methyl 3-(adamantyl)benzoate: Similar structure but without the formylamino group, affecting its reactivity and applications.
Uniqueness
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to the presence of both the adamantyl and formylamino groups. This combination imparts distinct properties, such as increased rigidity, stability, and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
methyl 3-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O4/c1-26-18(24)14-3-2-4-17(10-14)22-19(25)20(21-11-23)15-6-12-5-13(8-15)9-16(20)7-12/h2-4,10-13,15-16H,5-9H2,1H3,(H,21,23)(H,22,25) |
InChI 键 |
FYEMDKCACREOCH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)


![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B13367642.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)

![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
